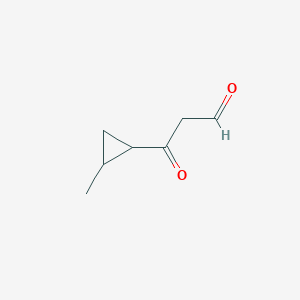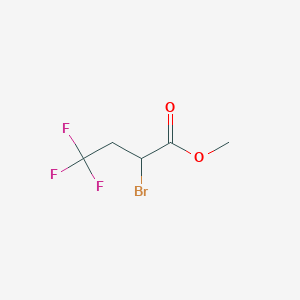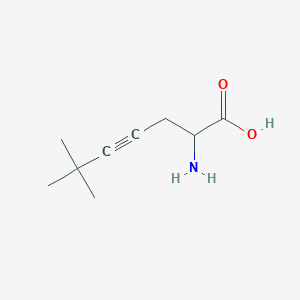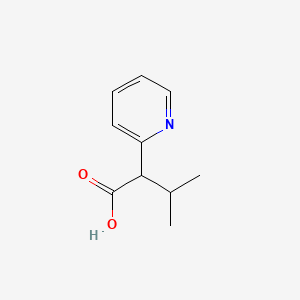![molecular formula C12H19NO B13075647 2-[(Dimethylamino)methylidene]spiro[4.4]nonan-1-one](/img/structure/B13075647.png)
2-[(Dimethylamino)methylidene]spiro[4.4]nonan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Dimethylamino)methylidene]spiro[44]nonan-1-one is a spirocyclic compound with a unique structure that includes a spiro atom connecting two rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methylidene]spiro[4.4]nonan-1-one typically involves the reaction of a suitable ketone with a dimethylamino group under specific conditions. One common method includes the use of ethanol as a solvent and a cinchona-based amine catalyst to achieve high yields and stereoselectivity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high purity and yield, possibly through continuous flow processes or other advanced techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Dimethylamino)methylidene]spiro[4.4]nonan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce a more saturated spirocyclic compound.
Applications De Recherche Scientifique
2-[(Dimethylamino)methylidene]spiro[4.4]nonan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Medicine: Its unique structure could be explored for potential therapeutic properties.
Industry: It might be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action for 2-[(Dimethylamino)methylidene]spiro[4.4]nonan-1-one involves its interaction with molecular targets through its spirocyclic structure. This interaction can affect various pathways, depending on the specific application. For example, in a biological context, it might bind to enzymes or receptors, altering their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[4.4]nonan-2-one: Another spirocyclic compound with a similar core structure but different functional groups.
Spiro[imidazole-4,3’-quinolin]ones: Compounds with a spirocyclic structure that includes imidazole and quinoline rings.
Uniqueness
2-[(Dimethylamino)methylidene]spiro[44]nonan-1-one is unique due to its specific combination of a spirocyclic core and a dimethylamino group
Propriétés
Formule moléculaire |
C12H19NO |
|---|---|
Poids moléculaire |
193.28 g/mol |
Nom IUPAC |
(3E)-3-(dimethylaminomethylidene)spiro[4.4]nonan-4-one |
InChI |
InChI=1S/C12H19NO/c1-13(2)9-10-5-8-12(11(10)14)6-3-4-7-12/h9H,3-8H2,1-2H3/b10-9+ |
Clé InChI |
DSPGAXFFZURDSB-MDZDMXLPSA-N |
SMILES isomérique |
CN(C)/C=C/1\CCC2(C1=O)CCCC2 |
SMILES canonique |
CN(C)C=C1CCC2(C1=O)CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


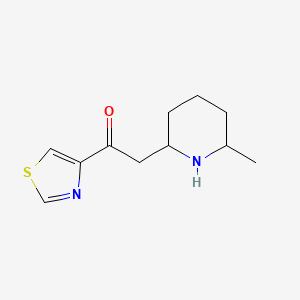
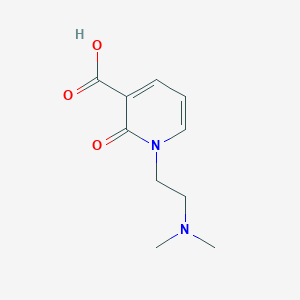
![5-Amino-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B13075577.png)
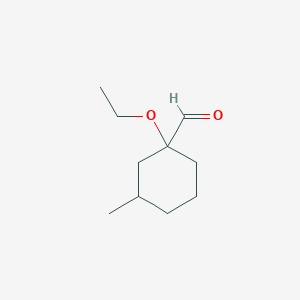
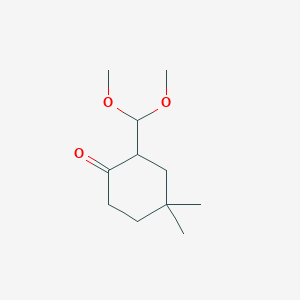
![4-(Pentan-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13075594.png)

![4-[(Pentan-2-yl)amino]benzamide](/img/structure/B13075606.png)
